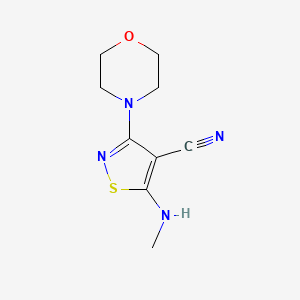

5-(Methylamino)-3-morpholino-4-isothiazolecarbonitrile

Description

Properties

IUPAC Name |

5-(methylamino)-3-morpholin-4-yl-1,2-thiazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N4OS/c1-11-9-7(6-10)8(12-15-9)13-2-4-14-5-3-13/h11H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOEVJEMJBGTHED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C(=NS1)N2CCOCC2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70377195 | |

| Record name | 5-(methylamino)-3-morpholino-4-isothiazolecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70377195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

338422-41-6 | |

| Record name | 5-(Methylamino)-3-(4-morpholinyl)-4-isothiazolecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=338422-41-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(methylamino)-3-morpholino-4-isothiazolecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70377195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-(Methylamino)-3-morpholino-4-isothiazolecarbonitrile

Abstract

This technical guide provides a comprehensive overview of a plausible and efficient synthetic pathway for 5-(methylamino)-3-morpholino-4-isothiazolecarbonitrile, a heterocyclic compound of interest to researchers and professionals in drug development. The proposed synthesis leverages a sequential nucleophilic aromatic substitution (SNAr) strategy starting from the readily accessible precursor, 3,5-dichloro-4-isothiazolecarbonitrile. This document will delve into the rationale behind the chosen synthetic route, a detailed step-by-step experimental protocol, and a discussion on the key aspects of reaction control and characterization. The synthesis of isothiazole derivatives is a significant area of medicinal chemistry, and this guide aims to provide a robust and scientifically sound methodology for obtaining the target compound.

Introduction and Strategic Overview

The isothiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The target molecule, this compound (CAS No. 338422-41-6), incorporates key pharmacophoric features: a methylamino group, a morpholino moiety, and a carbonitrile substituent on the isothiazole core.[1] The strategic design of its synthesis is paramount for efficient and scalable production.

The most logical and convergent approach to this trisubstituted isothiazole is through the sequential functionalization of a dihalogenated precursor. Specifically, 3,5-dichloro-4-isothiazolecarbonitrile stands out as an ideal starting material due to the differential reactivity of the chlorine atoms at the C3 and C5 positions, which allows for controlled, stepwise introduction of the desired amino substituents.[2][3][4]

Our proposed synthetic pathway, outlined below, proceeds via a two-step nucleophilic aromatic substitution (SNAr) mechanism. The regioselectivity of this process is a critical consideration and will be addressed in detail.

Caption: Proposed two-step synthesis of the target compound.

Detailed Synthesis Pathway

The synthesis is proposed to proceed in two sequential SNAr reactions. The order of amine addition is crucial for the success of the synthesis. Based on studies of related dihaloisothiazoles, the C5 position is generally more susceptible to nucleophilic attack than the C3 position.[5] This enhanced reactivity is attributed to the electronic effects of the ring sulfur and nitrogen atoms, which render the C5 carbon more electrophilic. Therefore, the proposed pathway introduces the less sterically hindered and potentially more reactive nucleophile, methylamine, in the first step.

Step 1: Synthesis of 3-chloro-5-(methylamino)-4-isothiazolecarbonitrile

The initial step involves the selective displacement of the C5 chlorine atom of 3,5-dichloro-4-isothiazolecarbonitrile with methylamine.

Caption: Reaction scheme for the synthesis of the intermediate.

Experimental Protocol:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, dissolve 3,5-dichloro-4-isothiazolecarbonitrile (1.0 eq.) in a suitable aprotic polar solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

-

Reagent Addition: Cool the solution to 0-5 °C using an ice bath. Slowly add a solution of methylamine (1.1 eq., e.g., as a 40% aqueous solution or a solution in ethanol) dropwise to the stirred solution. The addition should be controlled to maintain the temperature below 10 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Work-up and Isolation: Upon completion, pour the reaction mixture into ice-cold water. The solid product, 3-chloro-5-(methylamino)-4-isothiazolecarbonitrile, will precipitate out.[6] Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure intermediate.

Causality Behind Experimental Choices:

-

Solvent: A polar aprotic solvent like DMF is chosen to dissolve the reactants and facilitate the SNAr reaction by stabilizing the charged intermediate (Meisenheimer complex).

-

Temperature Control: The initial cooling and slow addition of methylamine are crucial to control the exothermic reaction and prevent the formation of side products.

-

Stoichiometry: A slight excess of methylamine is used to ensure complete conversion of the starting material.

Step 2: Synthesis of this compound

The second step involves the displacement of the remaining chlorine atom at the C3 position with morpholine.

Caption: Final step in the synthesis of the target compound.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask fitted with a reflux condenser and a magnetic stirrer, dissolve the intermediate, 3-chloro-5-(methylamino)-4-isothiazolecarbonitrile (1.0 eq.), in a high-boiling point polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N-methyl-2-pyrrolidone (NMP).

-

Reagent Addition: Add morpholine (1.2 eq.) and a non-nucleophilic base such as potassium carbonate (K2CO3) or diisopropylethylamine (DIPEA) (1.5 eq.) to the solution. The base is added to neutralize the HCl generated during the reaction.

-

Reaction Progression: Heat the reaction mixture to 80-100 °C and stir for 24-48 hours. Monitor the reaction progress by TLC or HPLC. The C3-Cl bond is expected to be less reactive, thus requiring more forcing conditions (higher temperature and longer reaction time) for substitution.

-

Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and pour it into a large volume of water. The product will precipitate and can be collected by filtration. Wash the solid with water and dry it under vacuum.

-

Purification: The final product can be purified by column chromatography on silica gel or by recrystallization to obtain this compound of high purity.

Causality Behind Experimental Choices:

-

Elevated Temperature: The substitution at the less reactive C3 position necessitates higher temperatures to overcome the activation energy barrier.

-

Base: The addition of a base is critical to drive the reaction to completion by scavenging the in-situ generated HCl, which would otherwise protonate the amine nucleophiles, rendering them unreactive.

-

Solvent: High-boiling point solvents like DMSO or NMP are used to achieve the required reaction temperatures.

Mechanistic Insights and Regioselectivity

The core of this synthesis lies in the nucleophilic aromatic substitution (SNAr) mechanism. This reaction proceeds via a two-step addition-elimination pathway involving a resonance-stabilized intermediate known as a Meisenheimer complex.

Caption: Generalized SNAr mechanism.

The regioselectivity of the first substitution (C5 vs. C3) is the pivotal aspect of this synthesis. The greater electrophilicity of the C5 position in some dihaloisothiazole systems can be rationalized by considering the resonance structures of the Meisenheimer complex formed upon nucleophilic attack at each position.[5] Attack at C5 allows for delocalization of the negative charge onto the ring nitrogen, which is a favorable stabilizing interaction.

While the proposed pathway is based on the expected higher reactivity of the C5 position, the alternative route (introducing morpholine first) cannot be entirely ruled out without experimental validation. Steric hindrance from the bulkier morpholine group might favor its addition at the less hindered C3 position, or it might react preferentially at the more electrophilic C5 position. A thorough analysis of the reaction mixture after the first step is crucial to confirm the regiochemical outcome. 2D-NMR techniques, such as HMBC and NOESY, would be invaluable for the unambiguous structural elucidation of the monosubstituted intermediate.[7]

Data Presentation and Characterization

The successful synthesis of the target compound and its intermediate should be confirmed by a battery of analytical techniques.

Table 1: Expected Analytical Data

| Compound | Molecular Formula | Molecular Weight | Expected 1H NMR (ppm, DMSO-d6) | Expected 13C NMR (ppm, DMSO-d6) | Expected Mass Spec (m/z) |

| 3,5-dichloro-4-isothiazolecarbonitrile | C4Cl2N2S | 179.03 | - | Signals for isothiazole and nitrile carbons | [M]+ at 178/180/182 |

| 3-chloro-5-(methylamino)-4-isothiazolecarbonitrile | C5H4ClN3S | 173.62 | Broad singlet for NH, singlet for CH3 | Signals for isothiazole, nitrile, and methyl carbons | [M+H]+ at 174/176 |

| This compound | C9H12N4OS | 224.28 | Broad singlet for NH, singlet for CH3, multiplets for morpholine protons | Signals for isothiazole, nitrile, methyl, and morpholine carbons | [M+H]+ at 225 |

Conclusion

This technical guide has outlined a robust and scientifically grounded synthetic pathway for this compound. The proposed two-step sequential nucleophilic aromatic substitution, starting from 3,5-dichloro-4-isothiazolecarbonitrile, offers a logical and potentially high-yielding route to the target molecule. The key to the success of this synthesis lies in the control of regioselectivity during the first substitution step, which can be ascertained through careful reaction monitoring and rigorous structural characterization of the intermediate. The detailed experimental protocols and the rationale behind the chosen conditions provide a solid foundation for researchers and drug development professionals to successfully synthesize this promising isothiazole derivative.

References

-

Hatchard, W. R. The Synthesis of Isothiazoles. I. 3,5-Dichloro-4-isothiazolecarbonitrile and Its Derivatives. The Journal of Organic Chemistry, 1964, 29(3), 660-665. [Link][2][3]

- Goerdeler, J.; Pohland, H. W. Über die Synthese von Isothiazolen aus Enaminen. Chemische Berichte, 1961, 94(11), 2950-2956.

- Woodward, R. B.; Olofson, R. A.; Mayer, H. A new synthesis of isothiazoles. Journal of the American Chemical Society, 1961, 83(4), 1010-1012.

-

Reaction of 4,5-dichloro-3-trichloromethylisothiazole with heterocyclic amines. Chemistry of Heterocyclic Compounds, 2003, 39, 1324-1327. [Link][5]

-

Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 2022, 27(24), 8873. [Link][7]

Sources

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. US3341547A - 3, 4-dichloroisothiazoles and process for making them - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. 3-chloro-5-(methylamino)-4-Isothiazolecarbonitrile | 3889-70-1 [chemicalbook.com]

- 7. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 5-(Methylamino)-3-morpholino-4-isothiazolecarbonitrile

Introduction

In the landscape of modern medicinal chemistry, the isothiazole scaffold is a recurring motif in a variety of biologically active agents. This technical guide focuses on a specific derivative, 5-(Methylamino)-3-morpholino-4-isothiazolecarbonitrile, a molecule of interest to researchers in drug discovery and development. While comprehensive public data on this particular compound is sparse, this guide will consolidate the available information and, more importantly, provide a robust framework for its full physicochemical characterization. As a Senior Application Scientist, the intent here is not merely to present data, but to illuminate the causal logic behind the experimental choices necessary to build a complete profile of a novel chemical entity. This document is designed for researchers, scientists, and drug development professionals who require a thorough understanding of how to approach the characterization of such molecules.

Chemical Identity and Structure

The foundational step in characterizing any compound is to confirm its identity and structure. This compound is identified by the following key parameters:

-

Chemical Name: this compound[1]

-

CAS Number: 338422-41-6[1]

-

Molecular Formula: C₉H₁₂N₄OS[1]

-

Molecular Weight: 224.283 g/mol [1]

The structural arrangement of this molecule, featuring a central isothiazole ring substituted with a methylamino group, a morpholino ring, and a nitrile functional group, is critical to its chemical behavior.

Figure 2: A standard workflow for the analytical characterization of a novel chemical entity.

Part 1: Purity and Identity Confirmation

The foundational step is to ensure the purity and confirm the chemical identity of the synthesized compound.

1.1. Purity Assessment via High-Performance Liquid Chromatography (HPLC/UPLC)

-

Rationale: Reverse-phase HPLC (RP-HPLC) is the gold-standard for assessing the purity of small organic molecules. It separates the target compound from impurities based on differential partitioning between a nonpolar stationary phase and a polar mobile phase.

-

Protocol:

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic acid in Water.

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile.

-

Gradient: A linear gradient from 5% to 95% B over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at multiple wavelengths (e.g., 210, 254 nm) to ensure detection of all potential impurities.

-

Purity Calculation: The purity is determined by the area percentage of the main peak relative to the total peak area.

-

1.2. Identity Confirmation by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR)

-

Rationale: High-Resolution Mass Spectrometry (HRMS) provides an accurate mass measurement, which can confirm the elemental composition. NMR spectroscopy (¹H and ¹³C) provides detailed information about the chemical environment of each atom, confirming the compound's structural integrity.

-

Protocols:

-

HRMS (ESI-TOF):

-

Dissolve a small sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Infuse the sample into an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) mass analyzer.

-

Acquire the mass spectrum in positive ion mode. The observed mass should be within 5 ppm of the calculated exact mass of the protonated molecule [M+H]⁺.

-

-

NMR (¹H and ¹³C):

-

Dissolve ~5-10 mg of the sample in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

-

The chemical shifts, coupling constants, and integration of the peaks in the ¹H spectrum, along with the number and chemical shifts of the signals in the ¹³C spectrum, must be consistent with the proposed structure.

-

-

Part 2: Determination of Key Physicochemical Parameters

Once purity and identity are confirmed, the key physicochemical properties that influence a compound's drug-like properties are determined.

2.1. Aqueous Solubility

-

Rationale: Poor aqueous solubility is a major hurdle in drug development, impacting absorption and bioavailability.

-

Protocol (Kinetic Solubility):

-

Prepare a high-concentration stock solution of the compound in DMSO (e.g., 10 mM).

-

Add a small volume of the stock solution to a phosphate-buffered saline (PBS) solution (pH 7.4) to a final concentration of, for example, 100 µM.

-

Incubate for 2 hours at room temperature with shaking.

-

Filter the solution to remove any precipitate.

-

Quantify the concentration of the compound in the filtrate using a calibrated HPLC-UV method.

-

2.2. Lipophilicity (LogD)

-

Rationale: Lipophilicity, often expressed as LogP (for neutral compounds) or LogD (at a specific pH), is a critical parameter that affects a drug's ability to cross cell membranes.

-

Protocol (Shake-Flask Method):

-

Prepare a solution of the compound in a biphasic system of n-octanol and PBS (pH 7.4).

-

Shake the mixture vigorously for several hours to allow for partitioning equilibrium to be reached.

-

Separate the two phases by centrifugation.

-

Measure the concentration of the compound in both the n-octanol and the aqueous phases using HPLC-UV.

-

Calculate LogD as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

-

Safety and Handling

Based on available safety data sheets for this compound, the following precautions should be observed:

-

The compound may cause an allergic skin reaction. * It is advised to avoid breathing dust, fumes, gas, mist, vapors, or spray. * Contaminated work clothing should not be allowed out of the workplace. * Protective gloves are recommended. * In case of skin contact, wash with plenty of soap and water. If skin irritation or a rash occurs, seek medical advice. * The product is supplied for research and development purposes and should be handled accordingly.

Potential Applications in Drug Discovery

While the specific biological activity of this compound is not detailed in the public domain, the structural motifs present suggest potential areas of interest. The thiazole ring is a key component in numerous clinically approved drugs with a wide range of activities. [2]For instance, modifications of the thiazole core have been effective in developing potent anticancer agents. [2]The morpholine group is also a common feature in drug candidates, often used to improve physicochemical properties such as solubility.

Conclusion

This compound is a compound with limited publicly available physicochemical data. This guide provides the known identifying information and, more critically, outlines a comprehensive, scientifically-grounded workflow for its full characterization. By following these established protocols, researchers can generate the robust data package required for informed decision-making in the early stages of drug discovery and development. The principles and methodologies described herein are broadly applicable to the characterization of other novel small molecules.

References

-

Sinfoo BIOCHEM. This compound,(CAS# 338422-41-6). [Link]

-

Wiley Online Library. Drug development and bioanalytical method validation for a novel anticancer molecule, 4-(dimethylamino)-2-(p-tolylamino) thiazole-5-carbonitrile. [Link]

Sources

An In-depth Technical Guide to 5-(Methylamino)-3-morpholino-4-isothiazolecarbonitrile

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 5-(Methylamino)-3-morpholino-4-isothiazolecarbonitrile (CAS No. 338422-41-6), a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. Drawing upon established principles of isothiazole chemistry and the known biological activities of related scaffolds, this document offers insights into its synthesis, potential mechanisms of action, and robust protocols for its characterization and evaluation.

I. Introduction: The Isothiazole Scaffold in Drug Discovery

The isothiazole ring system is a privileged scaffold in medicinal chemistry, renowned for its diverse biological activities.[1] This five-membered aromatic heterocycle, containing adjacent nitrogen and sulfur atoms, is a key structural motif in a wide array of pharmacologically active compounds, including anti-inflammatory, antimicrobial, and anticancer agents.[1][2] The unique electronic properties of the isothiazole ring, coupled with its ability to engage in various non-covalent interactions, make it an attractive core for the design of novel therapeutics. The subject of this guide, this compound, is a trisubstituted isothiazole derivative that integrates several key pharmacophoric features, suggesting a rich potential for biological activity.

II. Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its development as a research tool or therapeutic agent.

| Property | Value | Source |

| CAS Number | 338422-41-6 | [3] |

| Molecular Formula | C₉H₁₂N₄OS | [3] |

| Molecular Weight | 224.28 g/mol | [3] |

| Canonical SMILES | CNC1=NC(=C(S1)C#N)N2CCOCC2 | |

| InChI Key | InChI=1S/C9H12N4OS/c1-10-8-7(9(11)15-8)6(5-12)14-2-4-13-3-1 |

III. Proposed Synthesis and Purification

A. Retrosynthetic Analysis

A logical retrosynthetic approach would involve the disconnection of the methylamino and morpholino groups, leading back to a di-halo-isothiazolecarbonitrile intermediate. This common precursor allows for the regioselective introduction of the desired amine functionalities.

Caption: Retrosynthetic pathway for the target compound.

B. Step-by-Step Synthetic Protocol

This proposed protocol is a robust starting point for the synthesis, with the understanding that optimization of reaction conditions would be necessary.

Step 1: Synthesis of 2-amino-1,1,3-tricyanopropene

-

Reactants: Malononitrile and triethylamine in a suitable solvent (e.g., ethanol).

-

Procedure: To a solution of malononitrile in ethanol, add triethylamine dropwise at 0°C. Stir the reaction mixture for 1-2 hours. The formation of the enamine intermediate is typically rapid.

-

Work-up: The resulting salt can often be used directly in the next step or isolated by filtration if necessary.

Step 2: Synthesis of 3,5-Dichloro-4-isothiazolecarbonitrile

-

Reactants: The product from Step 1 and sulfuryl chloride.

-

Procedure: The crude product from the previous step is dissolved in a chlorinated solvent (e.g., dichloromethane) and cooled to 0°C. Sulfuryl chloride is added dropwise with vigorous stirring. The reaction is highly exothermic and should be carefully controlled. After the addition is complete, the mixture is allowed to warm to room temperature and stirred overnight.

-

Work-up: The reaction mixture is carefully quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography.

Step 3: Synthesis of 3-Chloro-5-(methylamino)-4-isothiazolecarbonitrile

-

Reactants: 3,5-Dichloro-4-isothiazolecarbonitrile and methylamine.

-

Procedure: The dichloro intermediate is dissolved in a polar aprotic solvent like tetrahydrofuran (THF). An excess of methylamine (as a solution in THF or ethanol) is added at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the solvent is removed in vacuo. The residue is partitioned between ethyl acetate and water. The organic layer is washed, dried, and concentrated to yield the monosubstituted product. Purification can be achieved by chromatography.

Step 4: Synthesis of this compound

-

Reactants: 3-Chloro-5-(methylamino)-4-isothiazolecarbonitrile and morpholine.

-

Procedure: The product from Step 3 is dissolved in a suitable solvent such as dimethylformamide (DMF). Morpholine and a non-nucleophilic base (e.g., diisopropylethylamine) are added. The mixture is heated to 80-100°C and stirred until the starting material is consumed (monitored by TLC).

-

Work-up: The reaction mixture is cooled, diluted with water, and extracted with ethyl acetate. The combined organic extracts are washed with brine, dried, and concentrated. The final product can be purified by recrystallization or column chromatography.

C. Purification and Characterization Workflow

Caption: A typical workflow for purification and analysis.

IV. Postulated Mechanism of Action and Biological Significance

The structural features of this compound suggest several potential avenues for biological activity. The isothiazole core itself is a known bioisostere for other five-membered heterocycles and can participate in hydrogen bonding and other key interactions with biological targets.

A. Potential Signaling Pathway Interactions

Given the prevalence of isothiazole and morpholine moieties in kinase inhibitors, it is plausible that this compound could target protein kinases. The morpholine group can enhance aqueous solubility and often occupies the solvent-exposed region of ATP-binding sites. The methylamino and cyano groups can form critical hydrogen bonds within the kinase hinge region.

Caption: Postulated inhibition of a kinase signaling pathway.

B. Structure-Activity Relationship (SAR) Insights

-

Morpholine Group: Often improves pharmacokinetic properties such as solubility and metabolic stability. It can also act as a hydrogen bond acceptor.

-

Methylamino Group: Can serve as a hydrogen bond donor, which is a common interaction motif in enzyme active sites.

-

Cyano Group: A strong electron-withdrawing group and a potential hydrogen bond acceptor. Its presence can significantly influence the electronic properties of the isothiazole ring and contribute to binding affinity.

V. Essential Experimental Protocols

To elucidate the biological activity of this compound, a series of well-established in vitro assays are recommended.

A. Kinase Inhibition Assay (Example: Tyrosine Kinase)

-

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the compound against a panel of protein kinases.

-

Materials: Recombinant kinase, appropriate substrate (e.g., a poly-Glu-Tyr peptide), ATP, and the test compound. A detection system such as ADP-Glo™ (Promega) or similar is required.

-

Procedure:

-

Prepare a serial dilution of the test compound in DMSO.

-

In a 384-well plate, add the kinase, substrate, and buffer.

-

Add the diluted compound to the wells.

-

Initiate the reaction by adding ATP.

-

Incubate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the kinase activity using the chosen detection method.

-

Plot the percentage of inhibition against the compound concentration to determine the IC₅₀ value.

-

B. Cell Viability Assay (MTT Assay)

-

Objective: To assess the cytotoxic or cytostatic effects of the compound on cancer cell lines.

-

Materials: Cancer cell lines (e.g., MCF-7, A549), cell culture medium, fetal bovine serum, MTT reagent, and solubilization solution.

-

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the compound for 48-72 hours.

-

Add MTT reagent to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control.

-

VI. Conclusion and Future Directions

This compound represents a compound of interest for further investigation in the realm of drug discovery. Its structural features are suggestive of potential interactions with key biological targets, particularly protein kinases. The synthetic and experimental protocols outlined in this guide provide a solid framework for researchers to synthesize, characterize, and evaluate the biological activity of this and related isothiazole derivatives. Future work should focus on the actual synthesis and biological profiling of this compound to validate the hypotheses presented herein and to unlock its full therapeutic potential.

VII. References

-

This compound,(CAS# 338422-41-6). Sinfoo BIOCHEM. Available at: [Link]

-

Miedzybrodzki, R. (2003). [Biological activity of the isothiazole derivatives]. Postepy higieny i medycyny doswiadczalnej (Online), 57(6), 617–630. Available at: [Link]

-

Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules. (2023). Available at: [Link]

Sources

The Isothiazolecarbonitrile Scaffold: A Privileged Motif in Contemporary Drug Discovery

An In-depth Technical Guide to the Biological Activities and Therapeutic Potential of Isothiazolecarbonitrile Derivatives

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The isothiazole ring, a five-membered aromatic heterocycle containing nitrogen and sulfur, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique electronic properties and ability to engage in diverse non-covalent interactions have led to the development of numerous derivatives with a broad spectrum of biological activities. Among these, isothiazolecarbonitrile derivatives have garnered significant attention due to their potent and often selective modulation of various biological targets. This technical guide provides a comprehensive overview of the multifaceted biological activities of isothiazolecarbonitrile derivatives, with a particular focus on their antiviral, anticancer, and antimicrobial properties. We will delve into the underlying mechanisms of action, provide detailed experimental protocols for their biological evaluation, and present a consolidated view of structure-activity relationships. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this versatile chemical class.

The Isothiazolecarbonitrile Core: A Foundation for Diverse Bioactivity

The isothiazole ring itself is a bioisostere of other five-membered heterocycles like pyrazole and isoxazole, offering a unique combination of hydrogen bonding capabilities, dipole moment, and metabolic stability. The incorporation of a carbonitrile (-C≡N) group is a critical feature, as it is a potent hydrogen bond acceptor and can participate in crucial interactions with biological targets. Furthermore, the isothiazole ring can be readily functionalized at various positions, allowing for the fine-tuning of steric and electronic properties to optimize potency and selectivity for a given target.

General Synthetic Strategies

The synthesis of bioactive isothiazolecarbonitrile derivatives often involves the construction of the core heterocyclic ring followed by functionalization. A common and versatile approach for the synthesis of 3,5-disubstituted-4-isothiazolecarbonitriles is outlined below. This multi-step synthesis allows for the introduction of a wide variety of substituents at the 3 and 5 positions, enabling the exploration of structure-activity relationships.

Antiviral Activity of Isothiazolecarbonitrile Derivatives

Isothiazolecarbonitrile derivatives have demonstrated significant antiviral activity against a range of RNA and DNA viruses. Their mechanisms of action are often virus-specific, highlighting the versatility of this scaffold in targeting different viral processes.

Anti-Picornavirus Activity

Several isothiazolecarbonitrile derivatives have shown potent activity against picornaviruses, a family of non-enveloped RNA viruses that includes poliovirus, echovirus, and human rhinoviruses (HRVs)[1][2].

-

Mechanism of Action: Studies on the mechanism of action against poliovirus have indicated that these compounds can interfere with an early event in the viral replication cycle[3]. Specifically, for some derivatives, it has been demonstrated that they inhibit the uncoating of the viral capsid, a crucial step for the release of the viral RNA into the host cell cytoplasm[4]. This inhibition is thought to be due to the compound binding to a hydrophobic pocket within the viral capsid, thereby stabilizing it and preventing the conformational changes necessary for uncoating. This mechanism is similar to that of other known capsid-binding anti-picornavirus agents.

Anti-HIV Activity

Certain isothiazolecarbonitrile derivatives have also been identified as inhibitors of Human Immunodeficiency Virus (HIV) replication[5].

-

Mechanism of Action: The anti-HIV activity of some benzisothiazolone derivatives, which share a related structural motif, has been attributed to the inhibition of the HIV-1 reverse transcriptase (RT)[6][7]. These compounds can act as bifunctional inhibitors, targeting both the DNA polymerase and ribonuclease H (RNase H) activities of RT[6]. The inhibition of these two key enzymatic functions of RT effectively halts the conversion of the viral RNA genome into double-stranded DNA, a critical step for viral integration and replication.

Quantitative Antiviral Activity Data

The following table summarizes the in vitro antiviral activity of representative isothiazolecarbonitrile derivatives against various viruses.

| Compound ID | Virus | Cell Line | EC₅₀ (µg/mL) | CC₅₀ (µg/mL) | Selectivity Index (SI) | Reference |

| IS-2 | Poliovirus 1 | HEp-2 | - | - | High | [4] |

| IS-44 | HRV 2 | HeLa | Low | - | - | [8] |

| IS-50 | Multiple HRVs | HeLa | - | - | Broad Spectrum | [8] |

| 3-mercapto-5-phenyl-4-isothiazolecarbonitrile | HIV-1 (IIIB) | MT-4 | 7.8 | >100 | >12.8 | [5] |

| 3-mercapto-5-phenyl-4-isothiazolecarbonitrile | HIV-2 (ROD) | MT-4 | 9.7 | >100 | >10.3 | [5] |

| 5-phenyl-3-(4-cyano-5-phenylisothiazol-3-yl) disulphanyl-4-isothiazolecarbonitrile | HIV-1 (IIIB) | MT-4 | 13.6 | >100 | >7.4 | [5] |

| S-(4-cyano-5-phenylisothiazol-3-yl)-O-ethyl thiocarbonate | HIV-2 (ROD) | MT-4 | 13.4 | >100 | >7.5 | [5] |

| Compound 1 | HIV-1 | TZM-bl | 1.68 µM | >50 µM | >29.8 | [6] |

| Compound 2 | HIV-1 | TZM-bl | 2.68 µM | >50 µM | >18.7 | [6] |

EC₅₀: 50% effective concentration; CC₅₀: 50% cytotoxic concentration; SI: Selectivity Index (CC₅₀/EC₅₀)

Experimental Protocol: In Vitro Antiviral Activity Assessment (Plaque Reduction Assay)

The plaque reduction assay is a standard method to quantify the antiviral efficacy of a compound by measuring the reduction in the formation of viral plaques.

Step-by-Step Methodology:

-

Cell Seeding: Seed a confluent monolayer of appropriate host cells (e.g., HeLa for rhinoviruses, Vero for poliovirus) in 6-well plates and incubate until they form a complete monolayer.

-

Compound Preparation: Prepare a series of two-fold dilutions of the isothiazolecarbonitrile derivative in a suitable cell culture medium.

-

Virus Infection: Remove the culture medium from the cells and infect the monolayer with a known titer of the virus (e.g., 100 plaque-forming units per well).

-

Adsorption: Incubate the plates for 1-2 hours at 37°C to allow for viral adsorption to the cells.

-

Treatment: After the adsorption period, remove the virus inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing agarose or methylcellulose) containing the different concentrations of the test compound. Include a "no drug" virus control and a "no virus" cell control.

-

Incubation: Incubate the plates at 37°C in a humidified CO₂ incubator for a period sufficient for plaque formation (typically 2-3 days).

-

Plaque Visualization: After incubation, fix the cells with a solution of 10% formaldehyde. Once fixed, remove the overlay and stain the cell monolayer with a 0.1% crystal violet solution. Plaques will appear as clear zones against a background of stained, viable cells.

-

Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. The 50% effective concentration (EC₅₀) is determined as the concentration of the compound that reduces the number of plaques by 50%.

Cytotoxicity Assessment (MTT Assay):

It is crucial to assess the cytotoxicity of the compounds in parallel to ensure that the observed antiviral effect is not due to toxicity to the host cells. The MTT assay is a colorimetric assay that measures cell metabolic activity.

Step-by-Step Methodology:

-

Cell Seeding: Seed host cells in a 96-well plate at a suitable density.

-

Compound Treatment: Add serial dilutions of the isothiazolecarbonitrile derivative to the wells and incubate for the same duration as the antiviral assay.

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: The 50% cytotoxic concentration (CC₅₀) is calculated as the compound concentration that reduces cell viability by 50% compared to untreated control cells.

Anticancer Activity: Targeting Cell Division

Isothiazolecarbonitrile derivatives have emerged as promising anticancer agents, with a primary mechanism of action involving the inhibition of key regulators of cell division, particularly the Aurora kinases.

Aurora Kinase Inhibition

Aurora kinases (A, B, and C) are a family of serine/threonine kinases that play critical roles in mitosis. Their overexpression is frequently observed in various cancers, making them attractive targets for cancer therapy. The 3-amino-5-aryl-isothiazole-4-carbonitrile scaffold has been identified as a potent inhibitor of Aurora kinases.

-

Mechanism of Action: These derivatives act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the Aurora kinases. This binding prevents the phosphorylation of downstream substrates that are essential for various mitotic events, including centrosome maturation, spindle assembly, chromosome segregation, and cytokinesis. Inhibition of Aurora kinases leads to mitotic arrest, aneuploidy, and ultimately, apoptosis in cancer cells.

Quantitative Anticancer Activity Data

The following table presents the in vitro inhibitory activity of a series of aminothiazole-based compounds against Aurora kinases A and B, which are closely related to isothiazolecarbonitriles and serve as representative examples.

| Compound | Aurora A IC₅₀ (nM) | Aurora B IC₅₀ (nM) | Reference |

| VX-680 (Tozasertib) | 0.6 | 18 | |

| AZD1152-HQPA | <1 | 0.36 | |

| MLN8054 | 40 | 172 | |

| PHA-739358 (Danusertib) | 13 | 79 | |

| CYC116 | 19 | 69 |

IC₅₀: 50% inhibitory concentration.

Antimicrobial and Antifungal Activity

The isothiazole scaffold is a component of several known antimicrobial agents. Isothiazolecarbonitrile derivatives have also been investigated for their potential as novel antibacterial and antifungal compounds.

Mechanism of Action

The antimicrobial mechanism of action for isothiazole derivatives is diverse and can involve multiple cellular targets. Some proposed mechanisms include:

-

Enzyme Inhibition: Inhibition of essential bacterial enzymes such as DNA gyrase and dihydrofolate reductase (DHFR) has been suggested for some thiazole derivatives. DNA gyrase is crucial for DNA replication and repair, while DHFR is involved in the synthesis of essential precursors for DNA and RNA.

-

Cell Wall Synthesis Inhibition: Some derivatives may interfere with the synthesis of the bacterial cell wall, a structure essential for bacterial survival.

-

Membrane Disruption: Alteration of cell membrane integrity can also be a mechanism of antimicrobial action, leading to leakage of cellular contents and cell death.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Step-by-Step Methodology:

-

Compound Dilution: Prepare two-fold serial dilutions of the isothiazolecarbonitrile derivative in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).

-

Inoculum Preparation: Prepare a standardized suspension of the test bacterium (e.g., to a 0.5 McFarland standard) and further dilute it to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the wells.

-

Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a positive control (bacteria, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: After incubation, visually inspect the plates for turbidity. The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion and Future Perspectives

Isothiazolecarbonitrile derivatives represent a highly versatile and promising class of bioactive molecules. Their demonstrated efficacy against a wide range of viruses, cancer cell lines, and microbial pathogens underscores their potential for the development of novel therapeutics. The ability to readily modify the isothiazole scaffold allows for the systematic exploration of structure-activity relationships and the optimization of potency, selectivity, and pharmacokinetic properties.

Future research in this area should focus on:

-

Elucidation of Novel Mechanisms of Action: While progress has been made, the precise molecular targets for many of the observed biological activities remain to be fully characterized.

-

Expansion of the Therapeutic Scope: The exploration of isothiazolecarbonitrile derivatives for other therapeutic areas, such as inflammatory and neurodegenerative diseases, is a promising avenue for future investigation.

-

Development of Drug Delivery Strategies: For compounds with promising in vitro activity but poor pharmacokinetic profiles, the development of targeted drug delivery systems could enhance their therapeutic potential.

-

Combinatorial Approaches: Investigating the synergistic effects of isothiazolecarbonitrile derivatives with existing drugs could lead to more effective combination therapies.

The continued exploration of the chemical space around the isothiazolecarbonitrile core, coupled with a deeper understanding of its interactions with biological systems, will undoubtedly pave the way for the discovery of the next generation of innovative medicines.

References

-

Discovery of Benzisothiazolone Derivatives as Bifunctional Inhibitors of HIV-1 Reverse Transcriptase DNA Polymerase and Ribonuclease H Activities. (2024). MDPI. [Link]

-

Selective non-nucleoside HIV-1 reverse transcriptase inhibitors. New 2,3-dihydrothiazolo[2,3-a]isoindol-5(9bH)-ones and related compounds with anti-HIV-1 activity. (1993). PubMed. [Link]

-

Discovery of Benzisothiazolone Derivatives as Bifunctional Inhibitors of HIV-1 Reverse Transcriptase DNA Polymerase and Ribonuclease H Activities. (2024). PubMed. [Link]

-

Isothiazole derivatives as antiviral agents. (2007). PubMed. [Link]

-

Aurora B Inhibitors as Cancer Therapeutics. (2021). MDPI. [Link]

-

Isothiazole derivatives as novel HIV replication inhibitors. (2004). PubMed. [Link]

-

Cell Viability Assays - Assay Guidance Manual. (2013). NCBI Bookshelf. [Link]

-

Anti-rhinovirus activity of 3-methylthio-5-aryl-4-isothiazolecarbonitrile derivatives. (2000). PubMed. [Link]

-

Plaque Reduction Neutralization Tests (PRNT) and the Development of New Antiviral Drugs. (n.d.). BioAgilytix. [Link]

-

MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. [Link]

-

Broth Microdilution Guide for Labs. (n.d.). Scribd. [Link]

-

Isothiazole Derivatives as Novel HIV Replication Inhibitors. (2004). Sci-Hub. [Link]

-

Broth Dilution Method for MIC Determination. (2013). Microbe Online. [Link]

-

MIC Determination By Microtitre Broth Dilution Method. (n.d.). Hancock Lab. [Link]

-

Plaque Reduction Neutralization Test (PRNT) Protocol. (n.d.). Creative Biolabs. [Link]

-

Isothiazole derivatives as antiviral agents. (2007). PubMed. [Link]

-

Isothiazole Derivatives as Antiviral Agents. (2007). ResearchGate. [Link]

-

Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63. (2022). NIH. [Link]

-

Anti-rhinovirus activity of 3-methylthio-5-aryl-4-isothiazolecarbonitrile derivatives. (2000). ResearchGate. [Link]

-

Synthesis and antiviral activity of a new series of 4-isothiazolecarbonitriles. (1998). PubMed. [Link]

-

Antipoliovirus activity and mechanism of action of 3-methylthio-5-phenyl-4-isothiazolecarbonitrile. (2010). PubMed. [Link]

-

Antiviral therapeutic approaches for human rhinovirus infections. (2014). PMC - NIH. [Link]

-

Anti-rhinovirus activity of 3-methylthio-5-aryl-4-isothiazolecarbonitrile derivatives. (2000). OUCI. [Link]

-

Synthesis of Novel 3,5‐Disubstituted‐4‐isothiazolecarbonitriles. (2004). Sci-Hub. [Link]

-

Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (2023). Journal of Chemical Reviews. [Link]

-

Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (2023). Journal of Chemical Reviews. [Link]

- Chapter 3: Isothiazoles: Synthetic Strategies and Pharmacological Applic

-

Picornavirus 3C Proteins Intervene in Host Cell Processes through Proteolysis and Interactions with RNA. (2023). PubMed Central. [Link]

-

Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. (2019). PubMed Central. [Link]

-

Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. (2017). PMC - NIH. [Link]

-

Aurora Kinase inhibitors as Anticancer Molecules. (2009). PMC - PubMed Central. [Link]

-

Synthesis of novel series of 3,5-disubstituted imidazo[1,2-d][1][6]thiadiazoles involving SNAr and Suzuki–Miyaura cross-coupling reactions. (2022). PMC - PubMed Central. [Link]

-

Aurora B Inhibitors as Cancer Therapeutics. (2021). MDPI. [Link]

-

Aurora Kinases' Inhibitors – Rising Stars in Cancer Therapeutics?. (2010). PMC - PubMed Central. [Link]

-

Phase trials of important Aurora kinase inhibitors in various type of cancer. (n.d.). ResearchGate. [Link]

-

Aurora Kinase B Inhibition: A Potential Therapeutic Strategy for Cancer. (2021). PMC. [Link]

Sources

- 1. ajrcps.com [ajrcps.com]

- 2. Synthesis of novel series of 3,5-disubstituted imidazo[1,2-d] [1,2,4]thiadiazoles involving SNAr and Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. frontiersin.org [frontiersin.org]

- 6. QSAR Study, Molecular Docking and Molecular Dynamic Simulation of Aurora Kinase Inhibitors Derived from Imidazo[4,5-b]pyridine Derivatives [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Sci-Hub. Synthesis of Novel 3,5‐Disubstituted‐4‐isothiazolecarbonitriles. / ChemInform, 2004 [sci-hub.box]

An In-depth Technical Guide to 5-(Methylamino)-3-morpholino-4-isothiazolecarbonitrile

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of 5-(methylamino)-3-morpholino-4-isothiazolecarbonitrile, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of public domain data specific to this molecule, this document synthesizes information from structurally related compounds and established chemical principles to provide a foundational understanding of its chemical identity, a plausible synthetic route, and potential areas of biological investigation. This guide is intended to serve as a starting point for researchers initiating projects involving this or similar isothiazole scaffolds.

Core Chemical Identity

Nomenclature and Identifiers

The compound is most commonly identified by its chemical name and CAS number.

| Identifier | Value | Source |

| Chemical Name | This compound | Sinfoo Biotech[1] |

| Alternative Name | 5-(methylamino)-3-morpholin-4-yl-1,2-thiazole-4-carbonitrile | N/A |

| CAS Number | 338422-41-6 | Sinfoo Biotech[1] |

| Molecular Formula | C₉H₁₂N₄OS | Sinfoo Biotech[1] |

| Molecular Weight | 224.28 g/mol | Sinfoo Biotech[1] |

Based on the principles of chemical nomenclature, a plausible IUPAC (International Union of Pure and Applied Chemistry) name is 5-(methylamino)-3-(morpholin-4-yl)isothiazole-4-carbonitrile .

Chemical Structure

The definitive structure of this compound can be represented in multiple formats.

Canonical SMILES: CNC1=C(C(=NS1)N2CCOCC2)C#N

InChI: InChI=1S/C9H12N4OS/c1-10-8-7(5-11)9(12-15-8)13-2-4-14-6-3-13/h10H,2-4,6H2,1H3

The chemical structure is characterized by a central isothiazole ring substituted at the 3-, 4-, and 5-positions with a morpholino group, a cyano group, and a methylamino group, respectively.

Caption: 2D structure of this compound.

Proposed Synthesis Protocol

Retrosynthetic Analysis

A logical retrosynthetic approach would involve the construction of the substituted isothiazole ring as a key step. The morpholino and methylamino groups can be envisioned as being introduced via nucleophilic substitution reactions.

Caption: Retrosynthetic analysis of the target compound.

Step-by-Step Proposed Synthesis

Step 1: Synthesis of a Dihalo-isothiazole Intermediate

The synthesis would likely commence with a commercially available or readily synthesized precursor that can be cyclized to form the isothiazole core. A potential starting point could be a dithioamide derivative which, upon reaction with a chlorinating agent and a source for the C4-carbon and nitrile group, would yield a dihalo-isothiazolecarbonitrile.

Step 2: Selective Amination at the 5-position

The dihalo-isothiazole intermediate would then undergo a selective nucleophilic aromatic substitution. The 5-position of the isothiazole ring is generally more activated towards nucleophilic attack than the 3-position. Reaction with ammonia or a protected amine source would likely yield a 5-amino-3-halo-4-isothiazolecarbonitrile.

Step 3: Introduction of the Morpholino Group

The remaining halogen at the 3-position can then be displaced by morpholine. This reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed.

Step 4: N-Methylation of the 5-amino Group

The final step would involve the selective N-methylation of the 5-amino group. This could be achieved using a methylating agent such as methyl iodide or dimethyl sulfate in the presence of a suitable base.

Note: Each of these steps would require careful control of reaction conditions (temperature, solvent, stoichiometry) to ensure selectivity and maximize yield. Purification at each stage, likely through column chromatography, would be essential.

Potential Biological Activity and Areas for Investigation

The isothiazole and thiazole ring systems are present in a wide array of biologically active compounds.[2][3][4] Derivatives of these scaffolds have demonstrated a broad spectrum of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[5][6][7]

Given the structural motifs present in this compound, several avenues for biological investigation are warranted:

-

Kinase Inhibition: The aminopyrazole and related heterocyclic cores are well-known kinase inhibitor scaffolds. This compound could be screened against a panel of kinases to identify potential targets.

-

Antimicrobial Activity: The thiazole moiety is a component of numerous antimicrobial agents.[3] Evaluation of this compound against a panel of pathogenic bacteria and fungi could reveal potential antimicrobial properties.

-

CNS Activity: The morpholine group is often incorporated into centrally active agents to improve pharmacokinetic properties. While speculative, investigation into its effects on CNS targets could be considered.

Conclusion

This compound represents an under-explored area of chemical space. While specific data on its synthesis and biological activity are not publicly available, this guide provides a solid foundation for researchers interested in this molecule. The proposed IUPAC name and structural identifiers offer a clear means of communication and data retrieval. The hypothetical synthesis protocol, based on established chemical principles, provides a viable starting point for its preparation in the laboratory. Finally, the outlined potential biological activities, drawn from the known pharmacology of related heterocyclic systems, suggest promising avenues for future research and drug discovery efforts.

References

- Sinfoo Biotech. This compound,(CAS# 338422-41-6).

-

ResearchGate. Chemistry of Biologically Active Isothiazoles. Available from: [Link]

-

PubMed Central (PMC). Thiazole Ring—A Biologically Active Scaffold. Available from: [Link]

-

Iraqi Journal of Pharmaceutical Sciences. Synthesis and characterization of some thiazole rings derived from theophylline and study of their antibacterial activity. Available from: [Link]

-

PubMed. BIOLOGICAL STUDIES OF THIAZOLES OF NEW STRUCTURE. Available from: [Link]

-

MDPI. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Available from: [Link]

-

PubMed. Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. Available from: [Link]

Sources

- 1. This compound,(CAS# 338422-41-6)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 2. researchgate.net [researchgate.net]

- 3. chemrevlett.com [chemrevlett.com]

- 4. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BIOLOGICAL STUDIES OF THIAZOLES OF NEW STRUCTURE - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking the Therapeutic Potential of 5-(Methylamino)-3-morpholino-4-isothiazolecarbonitrile: A Proposed Research Framework

Abstract

This technical guide addresses the novel chemical entity 5-(Methylamino)-3-morpholino-4-isothiazolecarbonitrile, a compound for which, to date, no public data on biological activity or therapeutic targets exists. Given the rich pharmacological history of its constituent chemical scaffolds—the isothiazole core and the morpholine moiety—this document serves as a proactive research framework for drug development professionals. We will dissect the molecule's structural components to formulate plausible therapeutic hypotheses, focusing on two primary areas: oncology and neurodegeneration. This guide provides detailed, field-proven experimental protocols to systematically investigate these hypotheses, transforming an unknown compound into a candidate for targeted drug discovery.

Introduction and Structural Rationale

The compound this compound (CAS #338422-41-6) presents a unique combination of functional groups known to confer significant biological activity. While direct studies on this molecule are absent from the current literature, a deductive approach based on structure-activity relationships (SAR) of its core components allows us to formulate compelling hypotheses for its potential therapeutic applications.

-

The Isothiazole Core : The isothiazole ring is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a vast array of pharmacological activities, including anticancer, antimicrobial, and cardiovascular effects.[1][2][3] Its presence suggests a potential for interaction with various enzymatic targets.

-

The Morpholine Moiety : The morpholine ring is a common feature in approved drugs and clinical candidates. It is often incorporated to improve physicochemical properties like solubility and metabolic stability. Furthermore, morpholine-containing compounds have demonstrated significant activity as kinase inhibitors and modulators of enzymes in the central nervous system (CNS).[4][5][6]

Based on this structural analysis, we propose two primary, testable hypotheses for the therapeutic potential of this molecule. This guide will provide the experimental blueprints to explore them.

Hypothesis I: Anticancer Activity via Kinase Inhibition

Rationale: The fusion of a heterocyclic core, akin to the thiazoles found in kinase inhibitors like Dasatinib, with a morpholine group, a key feature in PI3K inhibitors, strongly suggests a potential for anticancer activity through kinase modulation.[7][8] Structurally related morpholino-thiazole compounds have shown potent cytotoxic effects against various cancer cell lines, with some acting as inhibitors of critical signaling kinases like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[5]

Experimental Validation Workflow: From Broad Screening to Target Identification

This workflow is designed to efficiently screen for anticancer activity and subsequently identify potential kinase targets.

Caption: Experimental workflow for validating anticancer hypothesis.

Protocol 2.1: Cell Viability (MTT) Assay

This protocol provides a foundational method for assessing the cytotoxic effects of the compound on cancer cell lines.

-

Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Preparation: Prepare a 2X serial dilution of this compound in appropriate cell culture medium, starting from a high concentration (e.g., 200 µM). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to each well.

-

Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.

-

MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Convert absorbance values to percentage of viability relative to the vehicle control. Plot the dose-response curve and calculate the IC₅₀ value using non-linear regression.

Hypothesis II: Neuromodulatory Activity via Enzyme Inhibition

Rationale: The morpholine scaffold is a key component in molecules designed to target CNS enzymes. For instance, various morpholine derivatives have been investigated as potent and selective inhibitors of monoamine oxidases (MAO-A and MAO-B), which are critical targets in the treatment of depression and Parkinson's disease.[6][9] Others have been explored as inhibitors of acetylcholinesterase (AChE), a primary target for Alzheimer's disease therapy.[4] The unique electronic and structural properties of this compound make it a candidate for modulating the activity of these key neurological enzymes.

Experimental Validation: In Vitro Enzyme Inhibition Assays

A direct and efficient way to test this hypothesis is to perform in vitro enzymatic assays.

Caption: General principle of in vitro enzyme inhibition assay.

Protocol 3.1: Fluorometric Monoamine Oxidase (MAO) Inhibition Assay

This protocol details a common method for assessing MAO-A and MAO-B inhibition.

-

Reagent Preparation: Prepare assay buffer (e.g., 0.1 M sodium phosphate, pH 7.4). Reconstitute recombinant human MAO-A and MAO-B enzymes, horseradish peroxidase (HRP), and Amplex Red reagent according to the manufacturer's instructions. Prepare a stock solution of the substrate, p-tyramine.

-

Compound Dilution: Prepare a serial dilution of this compound in assay buffer. Include a vehicle control (DMSO) and positive controls (e.g., Clorgyline for MAO-A, Pargyline for MAO-B).

-

Assay Plate Setup: In a black 96-well plate, add the compound dilutions, followed by the MAO enzyme (use separate wells for MAO-A and MAO-B).

-

Pre-incubation: Incubate the plate for 15 minutes at 37°C to allow the compound to interact with the enzyme.

-

Reaction Initiation: Start the reaction by adding a mixture of HRP, Amplex Red, and p-tyramine to each well.

-

Data Acquisition: Immediately begin measuring the fluorescence (Excitation: ~530-560 nm, Emission: ~590 nm) every 1-2 minutes for 30-60 minutes using a microplate reader. The rate of fluorescence increase is proportional to MAO activity.

-

Analysis: Calculate the reaction rate (slope of the linear portion of the kinetic read). Determine the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the dose-response curve and calculate the IC₅₀ value.

Data Interpretation and Future Directions

The experimental pathways outlined above will generate crucial preliminary data on the biological activity of this compound.

| Hypothesized Target Class | Rationale Based on Scaffold | Key Validation Experiments | Positive Result Indicator |

| Protein Kinases (e.g., VEGFR-2) | Anticancer activity of thiazole/isothiazole and morpholine derivatives.[5][7][8] | Cell Viability Assays (MTT), Broad Kinase Panel Screening, In Vitro Kinase Assays. | Low micromolar IC₅₀ in cell lines; >70% inhibition of specific kinases. |

| Monoamine Oxidases (MAO-A/B) | Neuromodulatory potential of morpholine-containing compounds.[6][9] | Fluorometric MAO Inhibition Assay. | Sub-micromolar IC₅₀ against MAO-A and/or MAO-B. |

| Acetylcholinesterase (AChE) | Neuroprotective activity associated with the morpholine scaffold.[4] | Ellman's Reagent-based Colorimetric Assay. | Potent IC₅₀ value, comparable to reference inhibitors. |

A positive "hit" in any of these screening funnels would warrant a more extensive investigation, including:

-

Selectivity Profiling: Testing against a wider panel of related kinases or enzymes to determine target selectivity.

-

Mechanism of Action Studies: Determining the mode of inhibition (e.g., competitive, non-competitive).

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the lead compound to improve potency and selectivity.

-

In Vivo Studies: Evaluating the compound's efficacy and safety in relevant animal models of cancer or neurological disease.

This structured approach provides a clear and scientifically rigorous path to potentially uncover novel therapeutic applications for this compound, a compound that currently holds untapped potential.

References

-

ResearchGate. (n.d.). Selected examples of isothiazoles with pharmacological activity. Retrieved from [Link]

- Burak, K., & Machoń, Z. (1992). Synthesis of isothiazole derivatives with potential biological activity. Pharmazie, 47(7), 492-5.

- Alam, M. A. (2019). A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance.

- Kulkarni, S., Akolkar, H., Khedkar, V. M., & Haghi, A. K. (2024).

- Zaib, S., et al. (2024). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Journal of...

-

ResearchGate. (2019). A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. Retrieved from [Link]

- Zhang, Y., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed Central.

- Bentham Science Publishers. (2023).

- PubMed. (2024). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis.

- PubMed. (2020). Thiazole-containing compounds as therapeutic targets for cancer therapy.

- Saglik, B. N., et al. (2019). In vitro and in silico evaluation of new thiazole compounds as monoamine oxidase inhibitors. Bioorganic Chemistry, 85, 129-138.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of isothiazole derivatives with potential biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. benthamdirect.com [benthamdirect.com]

- 6. Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Thiazole-containing compounds as therapeutic targets for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In vitro and in silico evaluation of new thiazole compounds as monoamine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Modeling of 5-(Methylamino)-3-morpholino-4-isothiazolecarbonitrile: A Technical Guide for Drug Discovery Professionals

Abstract

This technical guide provides a comprehensive and in-depth framework for the in silico modeling of 5-(Methylamino)-3-morpholino-4-isothiazolecarbonitrile, a novel small molecule with potential therapeutic applications. In the absence of direct experimental data on its biological targets, this guide proposes a rational, multi-faceted computational strategy centered on the hypothesis of its inhibitory activity against Fer kinase, a non-receptor tyrosine kinase implicated in various cancers.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering not just a series of protocols, but a validated, experience-driven narrative on the causality behind each experimental choice in the in silico drug discovery pipeline.

Introduction: The Rationale for a Focused In Silico Investigation

The isothiazole and morpholino scaffolds are present in a variety of biologically active compounds, exhibiting activities ranging from anti-inflammatory to kinase inhibition. Given the structural alerts within this compound, a targeted in silico investigation is a cost-effective and efficient first step to elucidate its potential mechanism of action and guide further experimental validation. This guide will navigate the user through a complete in silico workflow, from target identification and validation to lead-like property assessment.

Our chosen putative target, Fer kinase, is a non-receptor tyrosine kinase that plays a significant role in cell-cell adhesion, cytoskeletal regulation, and growth factor signaling.[3][4] Its dysregulation has been linked to several malignancies, making it a compelling target for cancer therapy.[2] The exploration of novel chemical matter for Fer kinase inhibition is therefore of high therapeutic interest.

This guide is structured to provide a logical and scientifically rigorous pathway for the in silico evaluation of our topic compound as a potential Fer kinase inhibitor.

The In Silico Modeling Workflow: A Strategic Overview

The in silico investigation of a novel compound against a putative target is a multi-step process that builds in complexity and confidence at each stage. Our workflow is designed to systematically evaluate the interaction between this compound and Fer kinase, culminating in a comprehensive profile of its potential as a drug candidate.

Caption: A high-level overview of the in silico modeling workflow.

Part I: Target and Ligand Preparation - Laying a Validated Foundation

The fidelity of any in silico model is fundamentally dependent on the quality of the input structures. This section details the critical first steps of preparing both the protein target and the small molecule ligand.

Target Identification and Structure Acquisition

While a crystal structure for the plant ortholog of Fer kinase exists (PDB ID: 6A5B), a human-specific model is preferable for drug discovery applications.[5] The UniProt database provides the amino acid sequence for human Fer kinase (P16591).[4] In the absence of a human crystal structure, homology modeling is a robust approach to generate a high-quality 3D model.

Protocol 1: Homology Modeling of Human Fer Kinase

-

Template Selection: Perform a BLAST search against the Protein Data Bank (PDB) with the human Fer kinase sequence to identify suitable templates. Prioritize templates with high sequence identity (>40%), good resolution (<2.5 Å), and a co-crystallized ligand in the ATP-binding site. A suitable template could be the structure of a closely related kinase like Fes (PDB ID: 8XKP).[6]

-

Sequence Alignment: Align the target sequence (human Fer) with the template sequence using a tool like ClustalW or T-Coffee. Manually inspect and refine the alignment, particularly in loop regions.

-

Model Building: Utilize a homology modeling server or software such as SWISS-MODEL, MODELLER, or I-TASSER to generate the 3D model based on the alignment. These tools will build the backbone, model side chains, and often perform initial energy minimization.

-

Model Validation: This is a critical, non-negotiable step.

-

Ramachandran Plot: Use a tool like PROCHECK or the validation tools within the modeling software to assess the stereochemical quality of the model. A good model should have >90% of residues in the most favored regions.

-

ERRAT Score: Evaluate the overall quality of the model based on the statistics of non-bonded atom-atom interactions.

-

Verify3D: Assess the compatibility of the 3D model with its own amino acid sequence.

-

Ligand Preparation: From 2D Structure to 3D Conformer

The 2D structure of this compound must be converted into a 3D conformation with appropriate protonation states for accurate docking and simulation.

Protocol 2: Ligand Preparation

-

2D to 3D Conversion: Use a chemical drawing tool like MarvinSketch or ChemDraw to create the 2D structure. Convert this to a 3D structure using the software's built-in functionalities.

-

Energy Minimization: Perform an initial energy minimization of the 3D structure using a force field like MMFF94 or UFF to obtain a low-energy conformation.

-

Protonation State Determination: At physiological pH (7.4), the methylamino group is likely to be protonated. Use a tool like Marvin's pKa calculator or the ADMETlab 3.0 server to predict the pKa values of ionizable groups and determine the dominant protonation state.[7]

-

File Format Conversion: Save the final 3D structure in a format suitable for docking software, such as .mol2 or .pdbqt.

Part II: Unveiling the Interaction - Docking and Dynamics

With prepared target and ligand structures, we can now probe their potential interaction and the stability of the resulting complex.

Molecular Docking: Predicting the Binding Pose

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[8][9] This provides the initial hypothesis of the binding mode and is a critical step for subsequent simulations.

Protocol 3: Molecular Docking with AutoDock Vina

-

Receptor and Ligand Preparation for Vina: Convert the prepared Fer kinase model and the ligand to the .pdbqt format using AutoDock Tools (ADT). This step adds polar hydrogens and assigns Gasteiger charges.

-

Grid Box Definition: Define the search space for docking by creating a grid box that encompasses the ATP-binding site of Fer kinase. The dimensions and center of the grid box should be large enough to allow the ligand to rotate freely but small enough to focus the search on the active site.

-

Docking Execution: Run AutoDock Vina, specifying the receptor, ligand, and grid box parameters. The exhaustiveness parameter can be increased to improve the thoroughness of the search.

-

Pose Analysis: Analyze the output poses from Vina. The poses are ranked by their binding affinity (in kcal/mol). The top-scoring pose with a plausible binding mode (e.g., forming key hydrogen bonds with hinge region residues) should be selected for further analysis.

Molecular Dynamics Simulation: Assessing Complex Stability

While docking provides a static snapshot, molecular dynamics (MD) simulations offer a dynamic view of the protein-ligand complex over time, providing insights into its stability and the nature of the interactions.[10][11]

Protocol 4: GROMACS Molecular Dynamics Simulation

-

System Preparation:

-

Topology Generation: Generate a topology file for the protein using a force field like CHARMM36 or AMBER. The ligand topology and parameters can be generated using a server like CGenFF or the antechamber module of AmberTools.

-

Solvation: Place the protein-ligand complex in a periodic box of water molecules (e.g., TIP3P).

-

Ionization: Add ions to neutralize the system and mimic physiological salt concentration.

-

-

Energy Minimization: Perform a steepest descent energy minimization of the entire system to remove any steric clashes.

-

Equilibration:

-

NVT Ensemble (Constant Number of particles, Volume, and Temperature): Equilibrate the system at a constant temperature (e.g., 300 K) to allow the solvent to relax around the protein-ligand complex.

-